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Compound of Interest

Compound Name:
(4-Iodophenyl)hydrazine

hydroiodide

Cat. No.: B7829869 Get Quote

Compound Identity:

Chemical Name: (4-Iodophenyl)hydrazine hydroiodide

Parent Free Base CAS: 13116-27-3[1]

Target Form: Hydroiodide Salt (

)

Molecular Weight: ~361.95 g/mol (Free base: 234.04 + HI: 127.91)

Spectral Fingerprint Analysis
The IR spectrum of the hydroiodide salt is distinct from the free base due to the protonation of

the hydrazine moiety. The spectrum is dominated by the Ammonium/Hydrazinium Band and the

Carbon-Iodine (C-I) signature.

A. The Diagnostic Regions (Functional Group
Assignment)
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Frequency Region (

)
Intensity Assignment

Structural
Causality & Salt
Effect

3200 – 2600 Broad, Strong

Stretch (

/

)

The Salt Signature:

Unlike the free base

(which shows sharp

doublets at

~3300/3400), the

hydroiodide forms a

broad "ammonium

envelope." This

overlaps and

obscures the aromatic

stretches (>3000).

~1610 – 1590 Medium Bend (Scissoring)

Characteristic

deformation of the

protonated hydrazine

group.

1580 – 1480 Medium/Sharp
Ar

Stretch

Aromatic ring

breathing modes. The

presence of the heavy

Iodine atom often

shifts these slightly

lower compared to

chloro-analogs.

1180 – 1150 Medium Stretch

Vibration of the bond

connecting the

hydrazine group to the

phenyl ring.

840 – 810 Strong Ar

Out-of-Plane (oop)

Para-Substitution

Marker: A strong,

solitary band

characteristic of 1,4-
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disubstitution (p-

iodophenyl).

550 – 480 Medium/Strong Stretch

The Iodine

Fingerprint: The heavy

iodine atom vibrates

at a low frequency.

This distinguishes it

from the Chloro-

analog (which absorbs

at ~700-750

).

B. Comparative Performance: Salt vs. Free Base vs.
Alternatives
The choice of the hydroiodide form over the free base or hydrochloride affects both spectral

resolution and chemical stability.
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Feature
(4-
Iodophenyl)hydrazi
ne Hydroiodide

Free Base (Parent)
Hydrochloride Salt
(Alternative)

N-H Region

Broad Envelope

(2600-3200): Hard to

resolve individual NH

bands; indicates ionic

lattice.

Sharp Doublet (3300-

3400): Distinct

symmetric/asymmetric

stretches.

Broad Envelope:

Similar to HI, but often

broader due to

stronger H-bonding of

.

Stability
High: Resistant to

oxidation; non-volatile.

Low: Prone to

oxidation (turning

brown/red) and air

sensitivity.

High: Standard

commercial form; very

stable.

C-X Region

Distinct C-I (~500):

Clear separation from

fingerprint noise.

Distinct C-I: Visible,

but less intense than

in ionic lattice.

C-Cl Interference: If

comparing to chloro-

analog, C-Cl bands

appear higher (~700).

Hygroscopicity

Moderate: Iodide is

large/polarizable;

often less hygroscopic

than HCl.

Low: Hydrophobic

character dominates.

High: Often absorbs

water, creating broad -

OH bands in IR.

Self-Validating Experimental Protocol
To ensure data integrity, follow this protocol designed to minimize environmental interference

(moisture/oxidation) which plagues hydrazine analysis.

Method: Attenuated Total Reflectance (ATR-FTIR)
Why ATR? Hydrazine salts can react with KBr pellets under high pressure (ion exchange) or

absorb moisture during grinding. ATR minimizes sample prep time and exposure.

System Blank: Clean the diamond crystal with isopropanol. Collect a background spectrum

(air) to remove
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and

vapor lines.

Sample Loading: Place ~5 mg of the solid hydroiodide on the crystal.

Checkpoint: Ensure the sample is a uniform powder. Large crystals cause poor contact

(low intensity).

Compression: Apply pressure using the anvil until the preview spectrum intensity stabilizes.

Target: Absorbance of strongest peak (usually para-oop at ~820

) should be between 0.2 and 0.8 A.U.

Acquisition: Scan range 4000 – 400

(Critical: Must go to 400 to see C-I stretch). Resolution: 4

. Scans: 32.

Validation Logic (The "Go/No-Go" Step):

IF broad peak >3300

exists

Suspect Moisture (Dry sample).

IF sharp doublets appear at 3300/3400

Suspect Free Base (Sample has dissociated or was not fully protonated).

IF no band at ~500

Suspect Wrong Halogen (Check for C-Cl or C-Br).

Structural Logic & Workflow
The following diagram illustrates the decision pathway for confirming the identity of (4-
Iodophenyl)hydrazine Hydroiodide using IR data.
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Unknown Sample Spectrum

Check 2600-3200 cm⁻¹

Broad Envelope?

Confirmed:
Hydrazine Salt Form

Yes

Indicates:
Free Base Form

No (Sharp Doublet)

Check 800-850 cm⁻¹

Strong Peak
(Para-Sub)?

Confirmed:
1,4-Disubstitution

Yes

Check < 600 cm⁻¹

Band at
~500 cm⁻¹?

Confirmed:
Iodine Substituent

Yes (C-I)

IDENTITY VALIDATED:
(4-Iodophenyl)hydrazine HI

All Checks Pass

Click to download full resolution via product page

Caption: Logic flow for validating the salt form, substitution pattern, and halogen identity via IR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-(4-Iodophenyl)hydrazine 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific
Chemicals | Fisher Scientific [fishersci.com]

To cite this document: BenchChem. [Spectroscopic Characterization Guide: (4-
Iodophenyl)hydrazine Hydroiodide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7829869#ir-spectroscopy-peaks-for-4-iodophenyl-
hydrazine-hydroiodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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